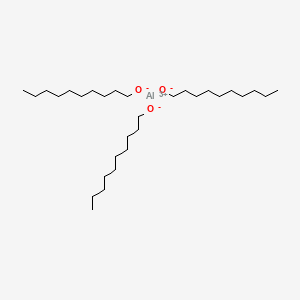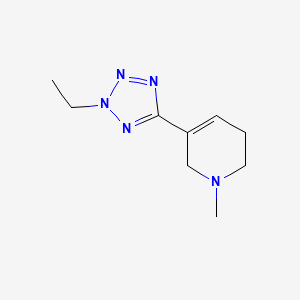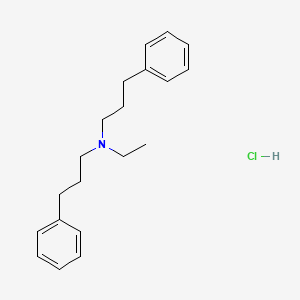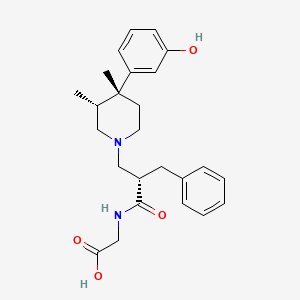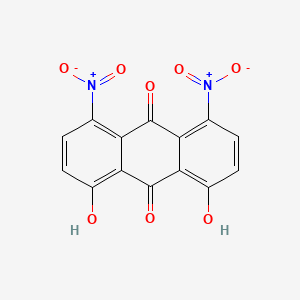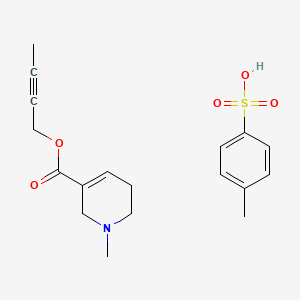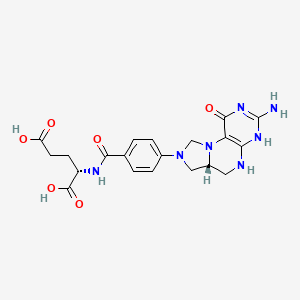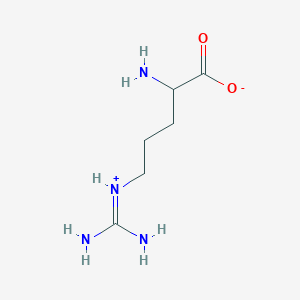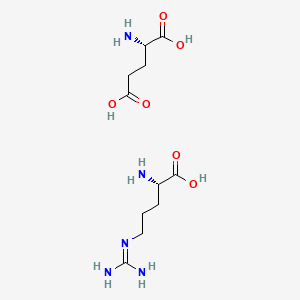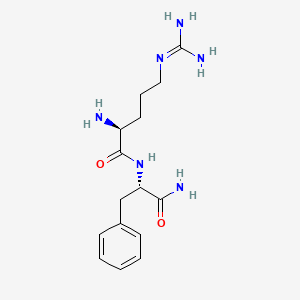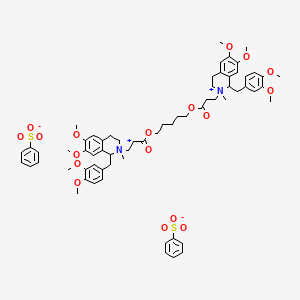
Atracurium besylate
Overview
Description
Scientific Research Applications
Atracurium besylate has a wide range of scientific research applications, including:
Safety and Hazards
Mechanism of Action
Atracurium besylate exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and causing muscle contraction . This antagonism is inhibited, and the neuromuscular block is reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Biochemical Analysis
Biochemical Properties
Atracurium Besylate antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Cellular Effects
This compound has a profound effect on skeletal muscle cells, causing muscle relaxation during surgery or mechanical ventilation . It does this by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves the competitive binding with cholinergic receptor sites on the motor end-plate, which are normally activated by acetylcholine . This prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation .
Temporal Effects in Laboratory Settings
The duration of neuromuscular block produced by this compound is approximately one third to one half the duration of block by d-tubocurarine, metocurine, and pancuronium at initially equipotent doses . This compound slowly loses potency with time at the rate of approximately 6% per year under refrigeration (5°C) .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. The elimination half-lives at standard dosages are 60–100 minutes, and the duration of paralysis is 30–60 minutes .
Metabolic Pathways
This compound undergoes ester hydrolysis and Hofmann elimination, a nonbiologic process independent of renal, hepatic, or enzymatic function . The metabolites have no neuromuscular blocking properties .
Transport and Distribution
This compound is well distributed to tissues and extracellular fluids . It is given by injection into a vein, ensuring rapid distribution throughout the body .
Subcellular Localization
As a neuromuscular blocking agent, this compound primarily interacts with receptors on the cell membrane of muscle cells . It does not have a specific subcellular localization as it acts on the cell surface to block acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atracurium besylate is synthesized through a multi-step process involving the reaction of N,N’-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine (Compound 1) with methyl benzenesulfonate in the presence of a catalytic amount of an insoluble base . The reaction mixture is maintained for a period sufficient for this compound formation, followed by filtration to remove the insoluble base and precipitation of this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the addition of phenmethylol and this compound to a proportion container with water for injection, followed by stirring and pH adjustment using acetic acid salt solution . The solution is then filtered and filled into containers under nitrogen charging to maintain low oxygen content .
Chemical Reactions Analysis
Types of Reactions
Atracurium besylate undergoes Hofmann elimination (retro-Michael addition) and ester hydrolysis by nonspecific esterases . These reactions are crucial for its metabolism and elimination from the body.
Common Reagents and Conditions
The Hofmann elimination reaction involves the use of a base to facilitate the elimination process, while ester hydrolysis requires the presence of esterases . The major products formed from these reactions include inactive metabolites that are excreted from the body.
Comparison with Similar Compounds
Atracurium besylate is part of the neuromuscular-blocker family of medications and is of the non-depolarizing type . Similar compounds include:
Vecuronium: Another non-depolarizing neuromuscular blocker with a similar mechanism of action but different pharmacokinetic properties.
Rocuronium: Known for its rapid onset of action, making it suitable for rapid sequence intubation.
Cisatracurium: A stereoisomer of atracurium with a more predictable pharmacokinetic profile and fewer side effects.
This compound is unique due to its lack of significant cardiovascular effects and its elimination through Hofmann elimination and ester hydrolysis, which do not rely on kidney function .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Atracurium besylate involves the reaction of three primary precursors: cis-cis-4,10-dimethyl-1,3-dioxacyclododecane-2,11-dione, 3-(2-thienyl)propanoic acid, and methanesulfonyl chloride. The synthesis pathway involves several steps, including the synthesis of the primary precursors, the reaction of the precursors to form the intermediate, and the final reaction to form the Atracurium besylate.", "Starting Materials": [ "2,5-diketopiperazine", "2-methyl-2-butanol", "3-(2-thienyl)propanoic acid", "methanesulfonyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "The first step involves the synthesis of cis-cis-4,10-dimethyl-1,3-dioxacyclododecane-2,11-dione from 2,5-diketopiperazine and 2-methyl-2-butanol in the presence of sodium hydroxide and hydrochloric acid.", "The second step involves the synthesis of 3-(2-thienyl)propanoic acid from 2-thiophenemethanol and sodium bicarbonate in the presence of hydrochloric acid.", "The third step involves the reaction of cis-cis-4,10-dimethyl-1,3-dioxacyclododecane-2,11-dione and 3-(2-thienyl)propanoic acid to form the intermediate.", "The fourth step involves the reaction of the intermediate with methanesulfonyl chloride to form Atracurium besylate.", "The final step involves the purification and isolation of Atracurium besylate using a combination of water and sodium chloride." ] } | |
| Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. | |
| 64228-81-5 | |
Molecular Formula |
C59H77N2O15S+ |
Molecular Weight |
1086.3 g/mol |
IUPAC Name |
benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1 |
InChI Key |
GLLXELVDCIFBPA-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Appearance |
Solid powder |
melting_point |
85-90 |
| 64228-81-5 | |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
64228-79-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Miscible |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
33 A 74; A 74, 33; Atracurium; Atracurium Besilate; Atracurium Besylate; Atracurium Dibesylate; Besilate, Atracurium; BW 33A; BW-33A; BW33A; Glaxo Wellcome Brand of Atracurium Besilate; Pisa Brand of Atracurium Besilate; Relatrac; Tracrium; Wellcome Brand of Atracurium Besilate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

